molecular formula C16H16O3 B13795392 1'-Acetonaphthone, 4'-(2-oxobutoxy)- CAS No. 73622-76-1

1'-Acetonaphthone, 4'-(2-oxobutoxy)-

Cat. No.: B13795392
CAS No.: 73622-76-1
M. Wt: 256.30 g/mol
InChI Key: NGILSQROLZTVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Acetonaphthone, 4’-(2-oxobutoxy)- is a versatile chemical compound with a range of physical and chemical properties that make it useful in various industrial applications. It is particularly valuable in the production of fragrances and flavors, serving as a building block for the synthesis of more complex compounds. This compound is commonly used as a starting material or intermediate for the production of pharmaceuticals, dyes, and specialty chemicals .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1’-Acetonaphthone, 4’-(2-oxobutoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 1’-Acetonaphthone, 4’-(2-oxobutoxy)-. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 1’-Acetonaphthone, 4’-(2-oxobutoxy)- involves its interaction with specific molecular targets and pathways. The acetyl group in the compound can undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, to introduce different functional groups into the molecule. These reactions enable the compound to exert its effects by modifying the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Acetonaphthone, 4’-(2-oxobutoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .

Properties

CAS No.

73622-76-1

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1-(4-acetylnaphthalen-1-yl)oxybutan-2-one

InChI

InChI=1S/C16H16O3/c1-3-12(18)10-19-16-9-8-13(11(2)17)14-6-4-5-7-15(14)16/h4-9H,3,10H2,1-2H3

InChI Key

NGILSQROLZTVFT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.